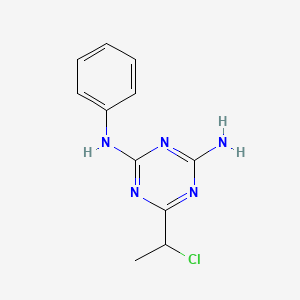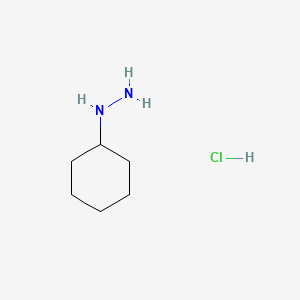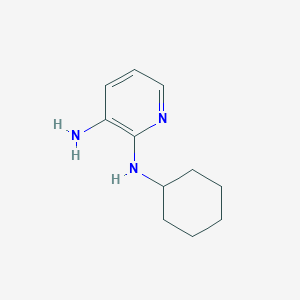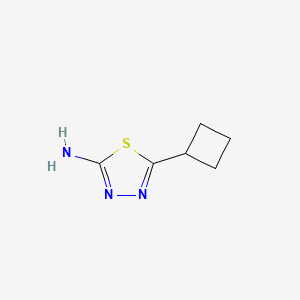![molecular formula C11H6ClFN4 B3024978 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 630107-83-4](/img/structure/B3024978.png)
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine
Übersicht
Beschreibung
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with a chlorine atom at the 4-position and a fluorophenyl group at the 1-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for various scientific investigations.
Wirkmechanismus
Target of Action
The primary targets of 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine are kinase enzymes . Kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound interacts with its kinase targets through a process known as transmetalation . This involves the transfer of a group (in this case, the this compound molecule) from a metal to a carbon atom . The interaction with the kinase targets leads to the inhibition of the kinase activity, thereby affecting the signaling pathways that the kinases regulate .
Biochemical Pathways
The inhibition of kinase activity by this compound affects various biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and other cellular functions . The downstream effects of this inhibition can lead to the suppression of disease progression, particularly in diseases such as cancer where abnormal kinase activity is often a key factor .
Pharmacokinetics
It’s worth noting that these properties significantly impact the bioavailability of the compound and its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of kinase activity. This inhibition disrupts the normal functioning of cellular signaling pathways, leading to altered cell behavior. In the context of disease treatment, this can result in the suppression of disease progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives, to which this compound belongs, play crucial roles in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities .
Cellular Effects
Related pyrrolo[2,3-d]pyrimidine derivatives have shown significant activity against various human cancer cell lines . These compounds influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways .
Subcellular Localization
The localization of a protein can provide new insights into its function and protein-protein interaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-D]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-D]pyrimidine scaffold.
Fluorophenyl Substitution: The final step involves the substitution of the 1-position with a fluorophenyl group, which can be accomplished through nucleophilic aromatic substitution reactions using appropriate fluorophenyl precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Suzuki Coupling Reactions: The compound can participate in Suzuki coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions.
Major Products
Nucleophilic Aromatic Substitution: Substituted derivatives with various functional groups at the 4-position.
Suzuki Coupling: Biaryl derivatives with extended conjugation and potential biological activity.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Studies: It serves as a tool compound to study biological pathways and molecular targets, particularly those involving kinase inhibition.
Chemical Biology: The compound is used in chemical biology to probe protein-ligand interactions and to develop new chemical probes.
Industrial Applications: It finds applications in the development of agrochemicals and materials science due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the fluorophenyl substitution.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains both chlorine and fluorophenyl groups but differs in the heterocyclic scaffold.
Uniqueness
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorophenyl groups enhances its reactivity and potential as a versatile scaffold for drug development and chemical biology research.
Eigenschaften
IUPAC Name |
4-chloro-1-(2-fluorophenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4/c12-10-7-5-16-17(11(7)15-6-14-10)9-4-2-1-3-8(9)13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEMWSMYVIWILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



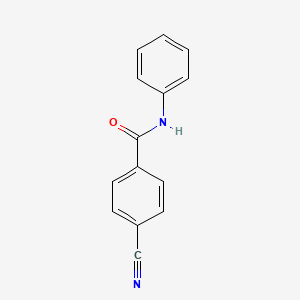
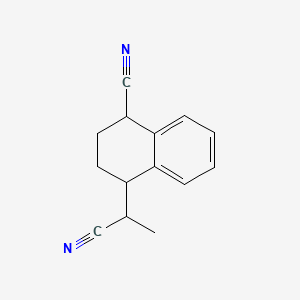
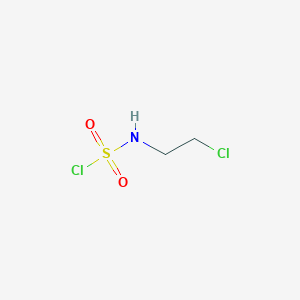
![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)
